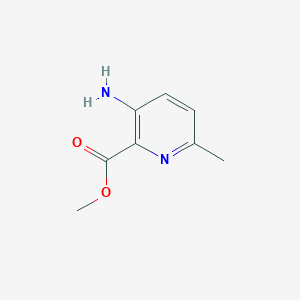

Methyl 3-amino-6-methylpicolinate

Descripción general

Descripción

“Methyl 3-amino-6-methylpicolinate” is a chemical compound with the molecular formula C8H10N2O2 . It is a solid substance and is stored in a dark place under an inert atmosphere at room temperature .

Physical And Chemical Properties Analysis

“Methyl 3-amino-6-methylpicolinate” is a solid substance . It is stored in a dark place under an inert atmosphere at room temperature . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Ammonolysis and Chemical Reactions

Ammonolysis of 3-hydroxy-6-methylpicolinic acid has been reported to give Methyl 3-amino-6-methylpicolinate. This process highlights the compound's role in chemical transformations and the use of carbon-13 NMR for understanding molecular structures (Moore, Kirk, & Newmark, 1979).

Sensing Properties

Methyl 3-amino-6-methylpicolinate derivatives have been studied for their remarkable sensing properties, especially in detecting metal ions such as Al3+ and Zn2+. These findings indicate potential applications in environmental monitoring and analytical chemistry (Hazra et al., 2018).

Chlorination Processes

Research on chlorination of α, α′-aminopicoline, related to Methyl 3-amino-6-methylpicolinate, has provided insights into the production of chloro-substituted derivatives of pyridine. This work is significant for the synthesis of various chemicals and pharmaceuticals (Moshchitskii, Sologub, & Ivashchenko, 1968).

Antimicrobial Agents

Compounds related to Methyl 3-amino-6-methylpicolinate have been synthesized and identified as potent antibacterial and antifungal agents. This suggests the compound's potential or its derivatives in developing new antimicrobial drugs (Desai, Harsorab, & Mehtaa, 2021).

Interaction with Biological Systems

Studies on VIVO compounds with picolinate ligands, including 6-methylpicolinate, have explored their interactions with hemoglobin and red blood cells, indicating potential biomedical applications, especially concerning diabetes management (Sanna, Serra, Micera, & Garribba, 2014).

Safety And Hazards

“Methyl 3-amino-6-methylpicolinate” should be stored in a dark place under an inert atmosphere at room temperature . It has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P330 (rinse mouth), P363 (wash contaminated clothing before reuse), and P501 (dispose of contents/container to an approved waste disposal plant) .

Propiedades

IUPAC Name |

methyl 3-amino-6-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-4-6(9)7(10-5)8(11)12-2/h3-4H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFOFBHWGJWNKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-6-methylpicolinate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2955651.png)

![N-(2,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2955655.png)

![6-aminobenzo[cd]indol-2(1H)-one](/img/structure/B2955656.png)

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2955659.png)

![(2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid](/img/structure/B2955661.png)

![N~4~-(3,5-dimethylphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2955664.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2955665.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-methoxybenzoate](/img/structure/B2955667.png)